molecular formula C13H19BO5 B7955328 Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate

Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate

Cat. No.: B7955328
M. Wt: 266.10 g/mol
InChI Key: YNBVRUPSYDIBNW-UHFFFAOYSA-N
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Description

Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a furan ring, a boronic ester group, and a methyl ester group. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of automated systems for purification and isolation further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl or vinyl halide. This process involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester used in Suzuki-Miyaura coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with a phenyl group instead of a furan ring.

Uniqueness

Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the furan ring’s reactivity is advantageous.

Properties

IUPAC Name

methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO5/c1-12(2)13(3,4)19-14(18-12)8-10-9(6-7-17-10)11(15)16-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBVRUPSYDIBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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